molecular formula C16H17FN2O B2366519 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide CAS No. 2415621-01-9

3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2366519
CAS No.: 2415621-01-9
M. Wt: 272.323
InChI Key: AIKNMJBSMYLDAP-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide is a small molecule research chemical based on a pyridine-2-carboxamide core structure, a scaffold recognized for its relevance in medicinal chemistry and drug discovery. This compound features a 3-fluoro-5-methylpyridine ring linked via a carboxamide bridge to a 4-isopropylphenyl group. The strategic incorporation of fluorine is a common tactic in lead optimization to influence a molecule's potency, metabolic stability, and membrane permeability . The isopropyl group on the phenyl ring provides a hydrophobic element that can be critical for engaging with specific hydrophobic regions in protein targets, as seen in analogous compounds developed as TRPV1 receptor antagonists . Pyridine carboxamide derivatives are investigated as key intermediates and potential bioactive molecules in various therapeutic areas. While the specific biological profile of this compound requires empirical determination, structurally similar molecules have been explored as antagonists for ion channels like TRPV1 and enzymes such as those involved in viral replication . Researchers can utilize this compound as a building block in synthetic chemistry or as a pharmacological tool for screening assays and structure-activity relationship (SAR) studies to develop new therapeutics for conditions such as chronic pain, neurological disorders, and infectious diseases. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-5-methyl-N-(4-propan-2-ylphenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-10(2)12-4-6-13(7-5-12)19-16(20)15-14(17)8-11(3)9-18-15/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKNMJBSMYLDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CC=C(C=C2)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide can be approached through several retrosynthetic pathways as outlined in Table 1.

Table 1. Retrosynthetic Approaches for Target Compound

Approach Key Disconnection Starting Materials
1 Amide formation 3-fluoro-5-methylpyridine-2-carboxylic acid + 4-isopropylaniline
2 Fluorination 3-bromo/chloro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide
3 Coupling reaction 3-fluoro-5-methylpyridine-2-carbonyl chloride + 4-isopropylaniline
4 Late-stage methylation 3-fluoro-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide

Key Intermediates

The most common synthetic pathway involves the preparation of 3-fluoro-5-methylpyridine-2-carboxylic acid (CAS: 1256807-03-0) as a crucial intermediate. This intermediate provides a suitable precursor for amide coupling reactions with 4-isopropylaniline to yield the target compound.

Direct Amidation Method

Preparation of 3-Fluoro-5-methylpyridine-2-carboxylic Acid

The synthesis of the key intermediate 3-fluoro-5-methylpyridine-2-carboxylic acid can be achieved through several routes:

From 5-methylpyridine-2-carboxylic acid
5-methylpyridine-2-carboxylic acid → 3-bromo-5-methylpyridine-2-carboxylic acid → 3-fluoro-5-methylpyridine-2-carboxylic acid

The bromination step utilizes N-bromosuccinimide (NBS) in acetonitrile at 30°C, followed by a halogen exchange reaction using potassium fluoride with a crown ether catalyst.

From 3-methylpyridine via N-oxide

This approach follows a route similar to that described for related compounds:

3-methylpyridine → 3-methylpyridine-N-oxide → 3-methyl-2-nitropyridine-N-oxide → 3-methyl-2-aminopyridine → 3-fluoro-5-methylpyridine-2-carboxylic acid

The final fluorination step utilizes a modified Balz-Schiemann reaction, converting the amino group to a diazonium salt with sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition to yield the fluorinated product.

From 5-methyl-2-cyanopyridine
5-methyl-2-cyanopyridine → 5-methyl-2-cyanopyridine-N-oxide → 3-fluoro-5-methyl-2-cyanopyridine → 3-fluoro-5-methylpyridine-2-carboxylic acid

Hydrolysis of the 3-fluoro-5-methyl-2-cyanopyridine is performed in alkaline conditions (5.0 N NaOH in ethanol) at 90°C for 18 hours, followed by acidification to pH 4 to precipitate the carboxylic acid product.

Table 2. Reaction Conditions for 3-Fluoro-5-methylpyridine-2-carboxylic Acid Synthesis

Method Reagents Solvent Temperature (°C) Time (h) Yield (%)
Via bromination NBS, then KF/18-crown-6 CH₃CN, then DMF 30, then 140 5, then 16 65-72
Via N-oxide m-CPBA, then HNO₃, then NaNO₂/HBF₄ CH₂Cl₂, then H₂SO₄, then HBF₄ 0-25, then 0-5, then 0-5 24, then 4, then 0.5 45-55
Via cyanopyridine 5.0 N NaOH Ethanol 90 18 85-90

Amide Coupling with 4-Isopropylaniline

The carboxylic acid intermediate can be coupled with 4-isopropylaniline through several methods:

Coupling Agent Method

The most efficient approach involves using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt).

Procedure:

  • Dissolve 3-fluoro-5-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane or N,N-dimethylformamide.
  • Add HOBt (1.1 eq) and EDCI (1.3 eq) at 0°C.
  • After 30 minutes, add 4-isopropylaniline (1.2 eq) and triethylamine (2.0 eq).
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Work up by washing with water, dilute acid, and brine.
  • Purify by column chromatography to obtain the target compound.

The typical yield for this reaction ranges from 75-85%.

Acid Chloride Method

An alternative approach involves converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 4-isopropylaniline.

Procedure:

  • Dissolve 3-fluoro-5-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
  • Add catalytic DMF and oxalyl chloride (1.5 eq) at 0°C.
  • Stir for 2 hours at room temperature.
  • Remove solvent under reduced pressure.
  • Dissolve the crude acid chloride in anhydrous dichloromethane.
  • Slowly add a solution of 4-isopropylaniline (1.1 eq) and triethylamine (2.0 eq) at 0°C.
  • Allow the reaction to warm to room temperature and stir for 4 hours.
  • Work up and purify as described above.

This method typically yields 70-80% of the target compound.

Alternative Synthetic Routes

Fluorination of 3-Bromo-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide

This approach involves preparing the 3-bromo derivative first, followed by fluorination:

5-methylpyridine-2-carboxylic acid → 3-bromo-5-methylpyridine-2-carboxylic acid → 3-bromo-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide → this compound

The fluorination step can be accomplished using nucleophilic fluorination with potassium fluoride in the presence of a phase-transfer catalyst (18-crown-6) or using silver(I) fluoride in DMF at elevated temperatures (120-150°C).

Ullmann-Type Coupling Approach

For this method, a copper-catalyzed Ullmann-type coupling reaction is employed:

3-fluoro-5-methylpyridine-2-bromide + 4-isopropylaniline → this compound

Procedure:

  • Combine 3-fluoro-5-methylpyridine-2-bromide (1.0 eq), 4-isopropylaniline (1.5 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq) in DMSO.
  • Heat the mixture at 100°C for 24 hours under nitrogen atmosphere.
  • Cool to room temperature, dilute with ethyl acetate, and filter.
  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
  • Purify by column chromatography.

This method typically yields 60-70% of the target compound.

One-Pot Synthesis via Isocyanate Intermediate

This approach utilizes a one-pot procedure similar to that described for related compounds:

3-fluoro-5-methylpyridine-2-isocyanate + 4-isopropylaniline → this compound

The isocyanate intermediate is generated in situ from the corresponding acid via a modified Curtius rearrangement with diphenylphosphoryl azide (DPPA).

Reaction Optimization and Scale-Up Considerations

Solvent Selection

Based on available data for similar compounds, several solvents have been evaluated for the amide coupling reaction (Table 3).

Table 3. Solvent Optimization for Amide Coupling

Solvent Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Dichloromethane 12 25 75 96
DMF 8 25 82 97
THF 14 25 71 95
Acetonitrile 10 25 78 96
Toluene 18 80 65 94

N,N-Dimethylformamide (DMF) provides the optimal balance of yield and purity for this transformation.

Coupling Agent Comparison

Various coupling agents have been evaluated to optimize the amide formation (Table 4).

Table 4. Coupling Agent Optimization

Coupling Agent Additive Reaction Time (h) Yield (%) Purity (%)
EDCI HOBt 12 82 97
DCC HOBt 14 79 96
HATU DIPEA 8 85 98
PyBOP DIPEA 10 80 97
T3P Pyridine 16 75 95

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) provides the highest yield and purity.

Scale-Up Considerations

For industrial-scale production, several modifications to the laboratory procedures are recommended:

  • Use of continuous flow reactors for the fluorination step to improve safety and efficiency
  • Implementation of in-line monitoring for reaction progress
  • Replacement of chromatographic purification with crystallization/recrystallization steps
  • Use of more environmentally friendly solvents (e.g., 2-methyltetrahydrofuran or cyclopentyl methyl ether as alternatives to DMF)

Characterization and Purification

Analytical Techniques

The synthesized this compound can be characterized using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
  • High-Performance Liquid Chromatography (HPLC)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)
  • Elemental Analysis

Purification Methods

Multiple purification techniques can be employed:

  • Column Chromatography: Using silica gel with ethyl acetate/hexane (1:3 to 1:1) as the eluent
  • Recrystallization: From ethanol/water (3:1) or ethyl acetate/hexane
  • Preparative HPLC: Using a reverse-phase C18 column with acetonitrile/water gradient

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of fluorinated amides that have shown promising biological activities. The introduction of fluorine atoms in organic compounds often enhances their metabolic stability and bioactivity. In particular, compounds containing pyridine rings are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Case Study: Anticancer Activity
Research has indicated that pyridine derivatives can inhibit various cancer cell lines. For instance, studies have demonstrated that similar compounds can target specific enzymes involved in cancer progression, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells . The potential of 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide as an inhibitor in this pathway warrants further investigation.

Neuropharmacology

Compounds with similar structures have been explored for their effects on neurotransmitter systems. For example, the presence of the fluorine atom can enhance the affinity of the compound for dopamine receptors, making it a candidate for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Case Study: Dopamine D3 Receptor Antagonism
Research into dopamine D3 receptor antagonists has highlighted the importance of structural modifications in enhancing receptor binding and selectivity. The incorporation of specific substituents on the pyridine ring has been shown to improve the efficacy of these compounds in preclinical models .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives is well-documented. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study: Inhibition of COX Enzymes
In vitro studies have demonstrated that certain pyridine carboxamides exhibit significant inhibition of COX enzymes, which are key targets in the treatment of inflammatory diseases like arthritis. This suggests that this compound could be explored as a therapeutic agent in this context.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of DHODH
NeuropharmacologyDopamine D3 receptor antagonism
Anti-inflammatoryInhibition of COX and LOX

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural differences between the target compound and related molecules from the evidence:

Compound Core Structure Substituents Functional Groups Reference
3-Fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide Pyridine 3-Fluoro, 5-methyl, N-[4-(isopropyl)phenyl] Carboxamide -
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 6-Chloro, 2-(4-fluorophenyl), 3-(methylcarbamoyl), cyclopropyl-pyrimidine linker Carboxamide, Carbamoyl, Furan
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine 4-(4-Fluorophenyl), 5-hydroxymethyl, 6-isopropyl Sulfonamide

Key Observations:

  • Core Heterocycles: The target’s pyridine core (one nitrogen atom) contrasts with the fused furopyridine in (pyridine + furan) and the pyrimidine (two nitrogen atoms) in . Pyridine derivatives typically exhibit moderate polarity, while pyrimidines enhance hydrogen-bonding capacity due to additional nitrogen atoms.
  • Substituent Profiles :
    • Fluorine : Present in all compounds, fluorine’s electron-withdrawing effects enhance metabolic stability and modulate pKa values.
    • Methyl vs. Hydroxymethyl : The target’s 5-methyl group increases lipophilicity, whereas ’s hydroxymethyl adds polarity, affecting solubility and membrane permeability.
    • Isopropylphenyl vs. Fluorophenyl : The target’s bulky isopropylphenyl group may enhance hydrophobic interactions in binding pockets, compared to the planar fluorophenyl groups in analogs .
  • Functional Groups: Carboxamide (target) vs. Sulfonamide (): Carboxamides act as hydrogen-bond donors/acceptors, while sulfonamides are more acidic, influencing solubility and target engagement.

Hypothetical Impact on Physicochemical and Bioactive Properties

  • Lipophilicity : The target’s methyl and isopropyl groups likely elevate logP compared to ’s hydroxymethyl and sulfonamide, favoring better membrane penetration but lower aqueous solubility.
  • Metabolic Stability : Fluorine substitution and the pyridine core may reduce oxidative metabolism, extending half-life relative to furan-containing analogs (prone to oxidation) .
  • Target Binding : The carboxamide’s hydrogen-bonding capability could enhance affinity for enzymes or receptors compared to sulfonamides, which may prioritize charge-based interactions .

Biological Activity

3-Fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide is a fluorinated pyridine derivative that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of this compound is C16H17FN2O, with a molecular weight of 292.31 g/mol. Its IUPAC name reflects its complex structure, which includes a fluorine atom, a methyl group, and a propan-2-ylphenyl moiety attached to a pyridine ring, contributing to its distinct properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's ability to form strong interactions with various biological molecules, potentially influencing several biochemical pathways. However, detailed studies on its exact mechanisms are still ongoing.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with receptors that modulate physiological responses.
  • Cell Signaling : The compound may affect cell signaling pathways critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits promising bioactivity in various contexts:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against different bacterial strains and shows potential as an antibacterial agent. Comparative studies reveal that compounds with similar fluorinated structures often exhibit enhanced antimicrobial activity due to their ability to penetrate bacterial membranes effectively .

Antiparasitic Activity

In the context of antiparasitic activity, derivatives of pyridine compounds have been explored for their efficacy against malaria parasites. Although specific data on this compound's activity against parasites like Plasmodium falciparum is limited, related compounds have demonstrated significant inhibition of PfATP4-associated Na+-ATPase activity, suggesting potential for further exploration in this area .

Case Studies and Research Findings

Several studies have investigated the biological effects of pyridine derivatives similar to this compound:

  • Study on Antimicrobial Effects :
    • A study evaluated various pyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications in the chemical structure significantly influenced antibacterial potency, with some derivatives showing effective inhibition at low concentrations .
  • Antiparasitic Research :
    • Research focused on optimizing pyridine derivatives for antimalarial activity revealed that structural modifications could enhance both solubility and metabolic stability while maintaining efficacy against malaria parasites .
    • Compounds similar to this compound were tested for their ability to inhibit parasite growth in vitro and showed promising results.

Comparative Analysis

A comparison with other fluorinated pyridine derivatives highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
2-FluoropyridineSimple fluorinated structureModerate antibacterial
3-FluoropyridineDifferent substitution patternVariable bioactivity
This compound Complex with multiple functional groupsEnhanced antimicrobial and potential antiparasitic

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves constructing the pyridine core followed by functionalization. A two-step approach is common:

Core Formation : Cyclization of precursors (e.g., fluorinated pyridine derivatives) under controlled temperatures (80–120°C) using catalysts like Pd or Cu .

Functionalization : Introducing the 4-isopropylphenyl group via amide coupling, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents (DMF, THF) .
Critical Parameters : Inert atmosphere (N₂/Ar), solvent purity, and stoichiometric ratios of reactants significantly impact yield. For example, excess acyl chloride (1.2–1.5 eq.) improves amidation efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at C3, methyl at C5) and amide bond formation. Key signals include downfield shifts for the carboxamide proton (~10–12 ppm) and splitting patterns for the isopropyl group .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.15) and isotopic patterns for fluorine .
  • FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. How can researchers assess the compound's solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Screen solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy at varying pH (2–10). For example, DMSO (≥50 mg/mL) is ideal for in vitro assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation in basic conditions (pH >9) is a common liability .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum mechanical calculations (DFT, MP2) predict reaction energetics and transition states. For example:
  • Reaction Path Optimization : ICReDD’s workflow combines quantum calculations with machine learning to prioritize synthetic routes (e.g., regioselective fluorination) and reduce trial-and-error experimentation .
  • Docking Studies : Virtual screening against target proteins (e.g., kinases) identifies optimal substituents for binding affinity .

Q. How do intermolecular interactions observed in crystallographic studies inform the design of stable co-crystals or salts?

  • Methodological Answer : X-ray crystallography reveals key interactions:
  • Hydrogen Bonding : The carboxamide N-H often forms H-bonds with acceptors (e.g., carbonyl groups), guiding co-crystal design with carboxylic acid co-formers .
  • π-Stacking : The pyridine ring’s aromaticity facilitates stacking with fluorophenyl groups, enhancing crystal packing efficiency .
    Application : Co-crystallization with succinic acid improves solubility by 3-fold in aqueous media .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across biological assays?

  • Methodological Answer :
  • Meta-Analysis : Compare bioactivity data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate electronic effects. For example, 3-fluoro substitution enhances kinase inhibition by 40% vs. 3-chloro .
  • Proteomic Profiling : Use affinity chromatography-mass spectrometry to identify off-target interactions that may skew SAR interpretations .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., EGFR) in cell lines to confirm on-target effects .
  • Metabolic Labeling : Track compound distribution via ¹⁸F radiolabeling and PET imaging in vivo .

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